molecular formula C9H10N2 B8774603 1H-Benzimidazole, 4,6-dimethyl-

1H-Benzimidazole, 4,6-dimethyl-

Cat. No.: B8774603
M. Wt: 146.19 g/mol
InChI Key: BDHQVPWFPRIJQW-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 4,6-dimethyl- is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at the 4 and 6 carbon atoms. This compound is part of the benzimidazole family, which is known for its diverse pharmacological properties and applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 4,6-dimethyl- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions. For instance, the reaction of o-phenylenediamine with 4,6-dimethylbenzaldehyde in the presence of hydrochloric acid and hydrogen peroxide in acetonitrile at room temperature yields 1H-Benzimidazole, 4,6-dimethyl- .

Industrial Production Methods: Industrial production of 1H-Benzimidazole, 4,6-dimethyl- typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 4,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1H-Benzimidazole, 4,6-dimethyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 4,6-dimethyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activities. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes .

Comparison with Similar Compounds

  • 5,6-Dimethyl-1H-benzimidazole
  • 2-Methyl-1H-benzimidazole
  • 1H-Benzimidazole

Comparison: 1H-Benzimidazole, 4,6-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to 5,6-Dimethyl-1H-benzimidazole, it may exhibit different pharmacological properties and reactivity patterns. The presence of methyl groups at the 4 and 6 positions can affect the compound’s ability to interact with enzymes and other molecular targets, making it distinct from other benzimidazole derivatives .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-5H,1-2H3,(H,10,11)

InChI Key

BDHQVPWFPRIJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 179.1 (275 mg) in 3 mL formic acid was irradiated in a microwave reactor at 150° C. for 5 min. The mixture was diluted with water, neutralized with sat. NaHCO3, then extracted with EtOAc (3×). The organic phase was washed with water and brine, dried (Na2SO4) and concentrated to afford 245 mg of Intermediate 179.2 as an orange solid.
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